molecular formula C12H16BrNO4S B13555882 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide

Cat. No.: B13555882
M. Wt: 350.23 g/mol
InChI Key: JBDUBUSDKYMKPT-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is an organic compound with a complex structure that includes a bromophenoxy group, a methanesulfonyl group, and a methylbutanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide typically involves multiple steps. One common route starts with the bromination of phenol to obtain 4-bromophenol. This intermediate is then reacted with an appropriate alkylating agent to introduce the phenoxy group. The resulting compound is further reacted with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group. Finally, the amide bond is formed by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol group.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenoxy)ethanol: A simpler compound with similar functional groups but lacking the methanesulfonyl and amide groups.

    4-bromophenyl thp ether: Contains the bromophenoxy group but differs in the rest of the structure.

Uniqueness

2-(4-bromophenoxy)-N-methanesulfonyl-3-methylbutanamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H16BrNO4S

Molecular Weight

350.23 g/mol

IUPAC Name

2-(4-bromophenoxy)-3-methyl-N-methylsulfonylbutanamide

InChI

InChI=1S/C12H16BrNO4S/c1-8(2)11(12(15)14-19(3,16)17)18-10-6-4-9(13)5-7-10/h4-8,11H,1-3H3,(H,14,15)

InChI Key

JBDUBUSDKYMKPT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NS(=O)(=O)C)OC1=CC=C(C=C1)Br

Origin of Product

United States

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